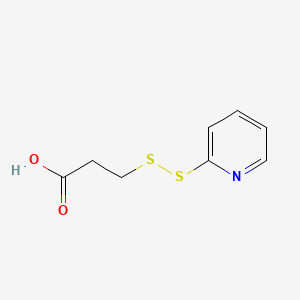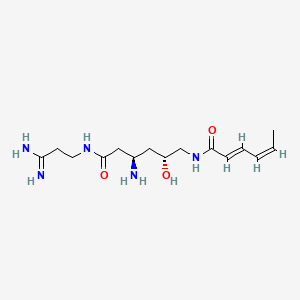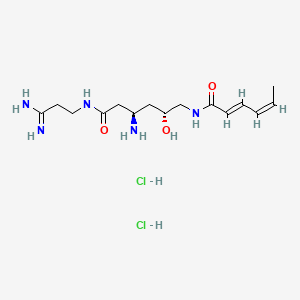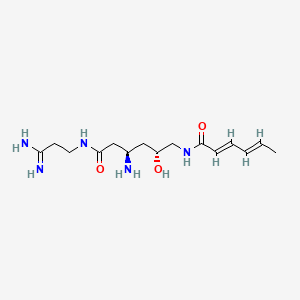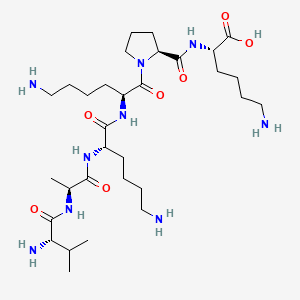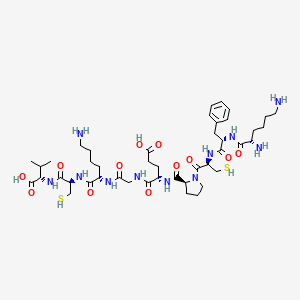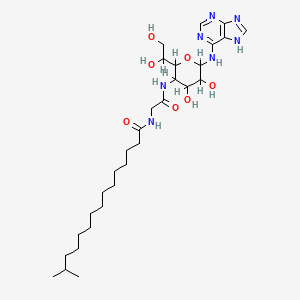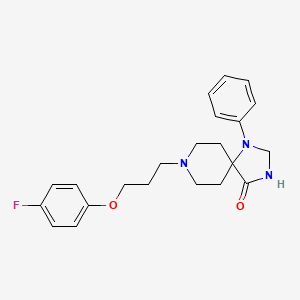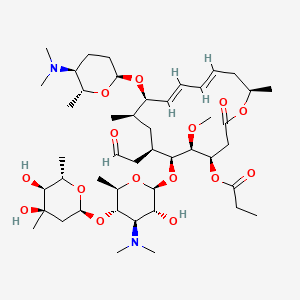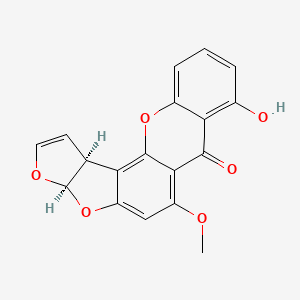
Sterigmatocystin
Overview
Description
Sterigmatocystin is a polyketide mycotoxin produced by certain species of Aspergillus, such as Aspergillus nidulans and Aspergillus versicolor . It is structurally related to aflatoxins, as it is the penultimate precursor of aflatoxins B1 and G1 . This compound contains a xanthone nucleus attached to a bifuran structure and is known for its toxic properties, including hepatotoxicity and nephrotoxicity .
Mechanism of Action
Sterigmatocystin (STC) is a polyketide mycotoxin produced by certain species of Aspergillus . It has been reported in mouldy grain, green coffee beans, and cheese . This article will cover the mechanism of action of this compound, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
This compound primarily targets the Sterol O-acyltransferase 1 . This enzyme plays a crucial role in the formation of fatty acid-cholesterol esters, which are less soluble in membranes than cholesterol .
Mode of Action
The cellular mechanisms underlying STC-induced toxicity include the induction of oxidative stress, mitochondrial dysfunction, apoptosis, cell cycle arrest, as well as alteration of immune system function and activation of different signaling pathways .
Biochemical Pathways
The biosynthetic pathways of this compound and aflatoxins share many biosynthetic enzymes . STC acts as a biogenic precursor of aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) .
Pharmacokinetics
It has been shown that stc interacts non-covalently with various cyclodextrins (cds), showing the highest binding affinity for sugammadex (a γ-cd derivative) and γ-cd .
Result of Action
The toxic effects of this compound are much the same as those of aflatoxin B1. It is thus considered as a potent carcinogen, mutagen, and teratogen . It has been shown to be hepatotoxic and nephrotoxic in animals .
Action Environment
Due to Earth’s changing climate, the ongoing and foreseeable spreading of mycotoxigenic Aspergillus species has increased the possibility of mycotoxin contamination in the feed and food production chain . The presence of the potent carcinogen STC will greatly affect the quality and safety of food production .
Biochemical Analysis
Biochemical Properties
Sterigmatocystin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . This compound also interacts with DNA, forming DNA adducts that can lead to mutations and carcinogenesis . Additionally, this compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to be cytotoxic and genotoxic to HepG2 (liver) and A549 (lung) cells . This compound influences cell function by inducing oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest . It also affects cell signaling pathways, such as the activation of checkpoint proteins like Chk2, which are involved in DNA damage response . Furthermore, this compound alters gene expression and cellular metabolism, leading to decreased cell proliferation and increased susceptibility to carcinogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound binds to DNA, forming DNA adducts that can cause mutations and initiate carcinogenesis . It also inhibits cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . This compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components and activate signaling pathways involved in apoptosis and cell cycle arrest . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress, DNA damage, and alterations in cellular function . In vitro and in vivo studies have demonstrated that the toxic effects of this compound can accumulate over time, leading to chronic health issues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild oxidative stress and DNA damage . At higher doses, it can lead to severe toxicity, including liver and kidney damage, immunosuppression, and carcinogenesis . Studies have shown that the lethal dose (LD50) of this compound in mice is in excess of 800 mg/kg . In Wistar rats, the 10-day LD50 is 166 mg/kg in males and 120 mg/kg in females . These findings highlight the importance of understanding the dosage effects of this compound to assess its potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the biotransformation of this compound into various metabolites, some of which are more toxic than the parent compound . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to human serum albumin, a blood protein that transports small molecules to their target organs or tissues . This compound also interacts with cyclodextrins, which can enhance its solubility and facilitate its transport . Within cells, this compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and toxicity of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its toxic effects . It can also be found in the nucleus, where it interacts with DNA and induces genotoxicity . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sterigmatocystin can be synthesized through various chemical reactions. One common method involves the use of potassium hydroxide and ethanol, which reacts with this compound to produce dihydroethoxythis compound . Additionally, this compound can be easily methylated by methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Aspergillus species under controlled conditions. The fungi are grown on suitable substrates, such as grains or other organic materials, which promote the production of this compound . The compound is then extracted and purified using various techniques, including solid-phase extraction and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Sterigmatocystin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, such as oxisterigmatocystins.
Reduction: Reduction reactions can modify the bifuran structure of this compound.
Substitution: Substitution reactions, such as methylation, can occur at different positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Methyl iodide is commonly used for methylation reactions.
Major Products Formed
Oxidation: Oxisterigmatocystins are formed through oxidation.
Reduction: Reduced derivatives of this compound are produced.
Substitution: Methylated derivatives, such as 5-methoxythis compound, are formed.
Scientific Research Applications
Sterigmatocystin has a wide range of scientific research applications:
Comparison with Similar Compounds
Sterigmatocystin is structurally and functionally similar to other mycotoxins, such as aflatoxins and demethylthis compound . it is unique in several ways:
Structural Differences: This compound has a xanthone nucleus attached to a bifuran structure, while aflatoxins have a different arrangement of functional groups.
Toxicity: Aflatoxin B1 is more potent than this compound in terms of mutagenicity and carcinogenicity.
Biological Effects: This compound and its derivatives have distinct effects on mitochondrial function and oxidative phosphorylation compared to other mycotoxins.
List of Similar Compounds
- Aflatoxin B1
- Demethylthis compound
- Sterigmatin
- Oxisterigmatocystins
This compound remains a compound of significant interest due to its toxic properties and its role as a precursor to other mycotoxins. Ongoing research continues to uncover its various applications and mechanisms of action, contributing to our understanding of mycotoxin biology and toxicology.
Properties
IUPAC Name |
(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVPXMQSFGQTM-DCXZOGHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] Yellow powder; [MSDSonline] | |
| Record name | Sterigmatocystin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine, 7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE | |
| Record name | STERIGMATOCYSTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellow crystals | |
CAS No. |
10048-13-2 | |
| Record name | Sterigmatocystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sterigmatocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STERIGMATOCYSTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STERIGMATOCYSTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3aR-cis)3a,12c-dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STERIGMATOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F95211S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STERIGMATOCYSTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
246 °C with decomp | |
| Record name | STERIGMATOCYSTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


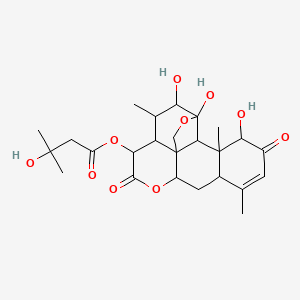
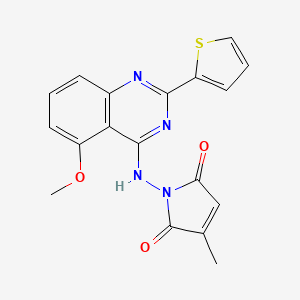
![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
